molecular formula C7H5ClN2O B059569 4-Chloro-2-methyloxazolo[5,4-c]pyridine CAS No. 1354831-15-4

4-Chloro-2-methyloxazolo[5,4-c]pyridine

Cat. No.: B059569
CAS No.: 1354831-15-4
M. Wt: 168.58 g/mol
InChI Key: NARSQONWZWKRCW-UHFFFAOYSA-N
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Description

4-Chloro-2-methyloxazolo[5,4-c]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methyloxazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloronicotinic acid with methylamine, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyloxazolo[5,4-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.

    Reduction Reactions: The oxazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Substitution Products: Depending on the nucleophile, products can include 4-amino-2-methyloxazolo[5,4-c]pyridine or 4-thio-2-methyloxazolo[5,4-c]pyridine.

    Oxidation Products: Oxidation of the methyl group can yield 4-chloro-2-carboxyloxazolo[5,4-c]pyridine.

    Reduction Products: Reduction can lead to partially or fully hydrogenated derivatives of the oxazole ring.

Scientific Research Applications

4-Chloro-2-methyloxazolo[5,4-c]pyridine has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antiviral, antibacterial, and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 4-chloro-2-methyloxazolo[5,4-c]pyridine depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

The molecular targets and pathways involved can vary, but often include key enzymes or receptors critical to disease processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylthiazolo[5,4-c]pyridine: Similar structure with a thiazole ring instead of an oxazole ring.

    4-Chloro-2-methylimidazo[5,4-c]pyridine: Contains an imidazole ring, offering different electronic properties and reactivity.

    4-Chloro-2-methylpyrazolo[5,4-c]pyridine: Features a pyrazole ring, which can influence its biological activity.

Uniqueness

4-Chloro-2-methyloxazolo[5,4-c]pyridine is unique due to its specific ring structure, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

4-chloro-2-methyl-[1,3]oxazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c1-4-10-5-2-3-9-7(8)6(5)11-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARSQONWZWKRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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